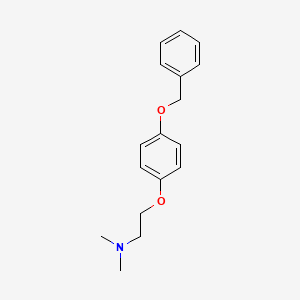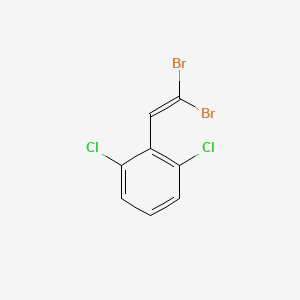
BE59CW4GZU
描述
BE59CW4GZU is an organic compound with the molecular formula C17H21NO2 It is a derivative of phenoxyethylamine, where the phenyl ring is substituted with a benzyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BE59CW4GZU typically involves the reaction of 4-benzyloxyphenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-benzyloxyphenol is replaced by the 2-chloroethylamine group. The resulting intermediate is then treated with dimethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
BE59CW4GZU undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyethylamine derivatives.
科学研究应用
BE59CW4GZU has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of BE59CW4GZU involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
[2-(4-Methoxyphenoxy)ethyl]dimethylamine: Similar structure but with a methoxy group instead of a benzyloxy group.
[2-(4-Ethoxyphenoxy)ethyl]dimethylamine: Similar structure but with an ethoxy group instead of a benzyloxy group.
[2-(4-Propoxyphenoxy)ethyl]dimethylamine: Similar structure but with a propoxy group instead of a benzyloxy group.
Uniqueness
BE59CW4GZU is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
821765-44-0 |
|---|---|
分子式 |
C17H21NO2 |
分子量 |
271.35 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-(4-phenylmethoxyphenoxy)ethanamine |
InChI |
InChI=1S/C17H21NO2/c1-18(2)12-13-19-16-8-10-17(11-9-16)20-14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3 |
InChI 键 |
PAAWFMOGQUVFJD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B8696339.png)





![N-[2-(1H-imidazol-5-yl)ethyl]-5-nitropyridin-2-amine](/img/structure/B8696375.png)
![4,11-Dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane](/img/structure/B8696381.png)
![4-[2-(4-Aminophenyl)ethyl]benzene-1,2-diol](/img/structure/B8696388.png)

![Imidazo[1,2-b]pyridazine-6(5H)-thione](/img/structure/B8696416.png)
